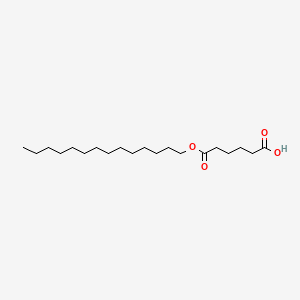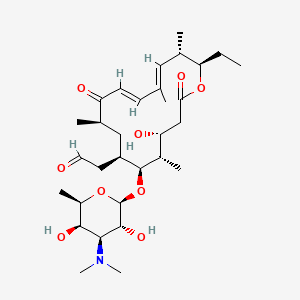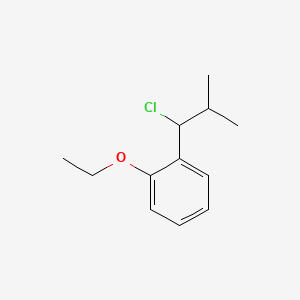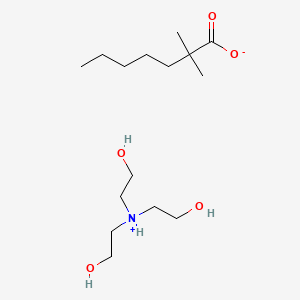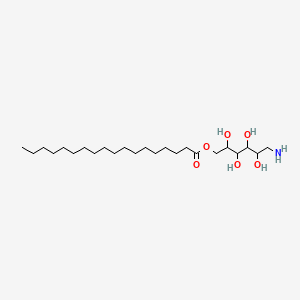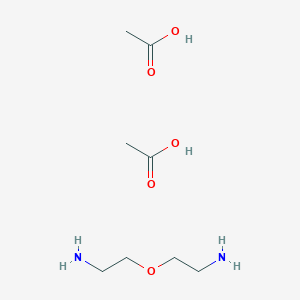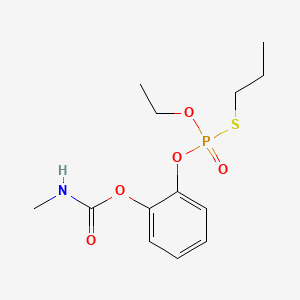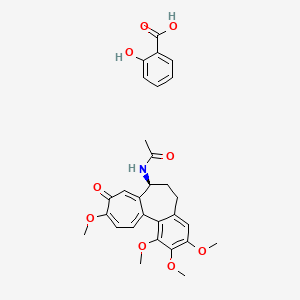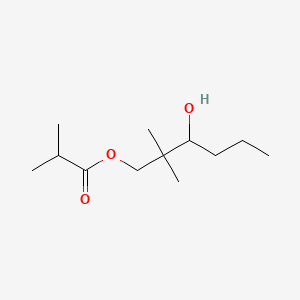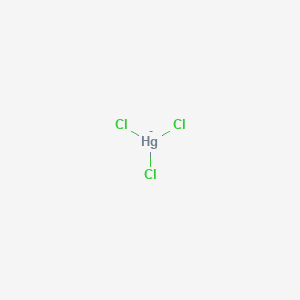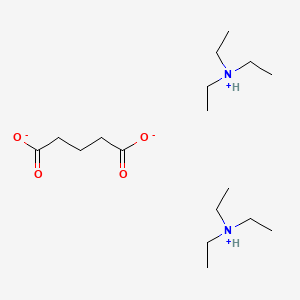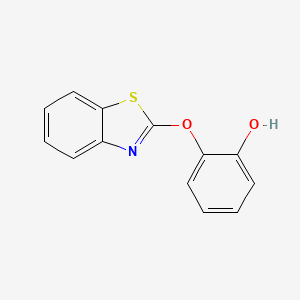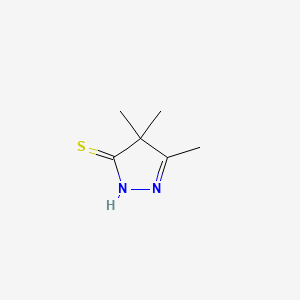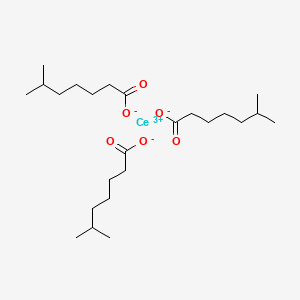
Cerium(III) isooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Cerium(III) isooctanoate can be synthesized through several methods. One common approach involves the reaction of cerium(III) nitrate with isooctanoic acid in the presence of a solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants . Another method involves the use of cerium(III) chloride as a starting material, which is reacted with isooctanoic acid in the presence of a base such as sodium hydroxide . Industrial production methods often utilize similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Cerium(III) isooctanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be converted to cerium(IV) compounds in the presence of strong oxidizing agents . Reduction reactions involve the conversion of cerium(IV) back to cerium(III) using reducing agents such as hydrogen or hydrazine . Substitution reactions can occur when this compound reacts with other ligands, leading to the formation of new cerium complexes . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cerium(III) isooctanoate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in organic synthesis, particularly in the polymerization of olefins and the oxidation of alcohols . In biology, this compound is studied for its potential antioxidant properties, which may have applications in protecting cells from oxidative stress . In medicine, cerium compounds, including this compound, are being investigated for their potential use in drug delivery systems and as therapeutic agents for various diseases . Industrially, this compound is used as a drier in coatings and inks, where it helps to accelerate the drying process and improve the durability of the final product .
Wirkmechanismus
The mechanism of action of cerium(III) isooctanoate is primarily based on its ability to undergo redox reactions. Cerium can exist in multiple oxidation states, primarily +3 and +4, which allows it to participate in redox cycling . This redox activity is crucial for its catalytic properties, as it can facilitate the transfer of electrons in various chemical reactions . In biological systems, the redox activity of this compound can help to neutralize reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets and pathways involved in these processes are still under investigation, but they likely include interactions with cellular antioxidants and enzymes involved in redox regulation .
Vergleich Mit ähnlichen Verbindungen
Cerium(III) isooctanoate can be compared with other cerium compounds such as cerium(III) acetate, cerium(III) nitrate, and cerium(III) chloride. While all these compounds share the common feature of containing cerium in the +3 oxidation state, they differ in their ligands and solubility properties . For example, cerium(III) acetate is more soluble in water compared to this compound, which is more soluble in organic solvents . This difference in solubility can influence their suitability for different applications. This compound is unique in its use as a drier in coatings and inks, a property not commonly associated with other cerium compounds . Similar compounds include cerium(III) 2-ethylhexanoate, cerium(III) stearate, and cerium(III) oleate .
Eigenschaften
CAS-Nummer |
94246-95-4 |
|---|---|
Molekularformel |
C24H45CeO6 |
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
cerium(3+);6-methylheptanoate |
InChI |
InChI=1S/3C8H16O2.Ce/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI-Schlüssel |
OPWPLVPDVVLADZ-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



